1-(2-Fluoro-6-nitrophenyl)azepane
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Overview
Description
1-(2-Fluoro-6-nitrophenyl)azepane is a chemical compound with the molecular formula C12H15FN2O2 and a molecular weight of 238.26 g/mol . This compound belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. It is characterized by the presence of a fluoro and nitro group on the phenyl ring, which is attached to the azepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluoro-6-nitrophenyl)azepane can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the dearomative ring expansion of nitroarenes. This strategy converts the nitro group into a singlet nitrene, mediated by blue light, and transforms the six-membered benzenoid framework into a seven-membered ring system . The process occurs at room temperature and is followed by hydrogenolysis to yield the azepane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The compound is available in various quantities, ranging from grams to bulk quantities, and is typically stored at 2-8°C .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-nitrophenyl)azepane undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Reduction of the nitro group: Produces 1-(2-Fluoro-6-aminophenyl)azepane.
Substitution of the fluoro group: Produces various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-6-nitrophenyl)azepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-nitrophenyl)azepane involves its interaction with molecular targets and pathways. The presence of the fluoro and nitro groups on the phenyl ring can influence its reactivity and interactions with biological molecules. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2-Fluoro-6-nitrophenyl)azepane can be compared with other similar compounds, such as:
1-(2-Fluoro-4-nitrophenyl)azepane: Similar structure but with the nitro group at the 4-position instead of the 6-position.
3-Fluoro-2-nitrophenol: Contains a phenol group instead of an azepane ring.
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine: Contains a piperazine ring instead of an azepane ring.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and the presence of the azepane ring, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluoro-6-nitrophenyl)azepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-10-6-5-7-11(15(16)17)12(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSFXFHOYAJTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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